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Compound of Interest

Compound Name:
2-Methyl-2-(propylamino)propan-

1-ol

CAS No.: 55968-10-0

Cat. No.: B109535 Get Quote

Characterization of the Primary Meprylcaine Metabolite
Executive Summary In the high-stakes arena of bioanalytical method development,

distinguishing a parent drug from its active metabolites or degradation products is critical. CAS

55968-10-0, chemically known as 2-methyl-2-(propylamino)propan-1-ol, is the primary

hydrolysis product of the local anesthetic Meprylcaine.

This guide provides an in-depth technical analysis of the mass spectrometry (MS)

fragmentation pattern of CAS 55968-10-0. Unlike generic spectral libraries, we dissect the

mechanistic pathways governing its ionization, offering a direct performance comparison

against its parent compound, Meprylcaine, to facilitate precise Metabolite Identification (MetID)

and stability profiling.

Chemical Profile & Structural Logic
Understanding the fragmentation begins with the structure. CAS 55968-10-0 is a beta-amino

alcohol, a class of compounds known for specific, predictable ionization behaviors in

Electrospray Ionization (ESI).
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Property Data Structural Significance

Chemical Name
2-methyl-2-

(propylamino)propan-1-ol

Core scaffold is 2-amino-2-

methyl-1-propanol (AMP).[1]

CAS Number 55968-10-0
Unique identifier for the free

base form.

Molecular Formula

C

H

NO

Small, polar molecule.

Monoisotopic Mass 131.1310 Da
Exact mass for high-resolution

MS (HRMS).

Precursor Ion [M+H] 132.1383 m/z
Dominant species in ESI(+)

mode.

Key Functional Groups
Amine,

Alcohol

The amine drives protonation;

the alcohol drives water loss.

MS/MS Fragmentation Analysis
The fragmentation of CAS 55968-10-0 in a collision cell (CID) follows a distinct "stripping"

mechanism, where the molecule sequentially sheds its peripheral groups to reveal the stable

central core.

Primary Fragmentation Pathways (ESI+)
Neutral Loss of Water (

18 Da):

Transition:

Mechanism: The protonated hydroxyl group undergoes rapid elimination, likely assisted by

the neighboring amine group (neighboring group participation), forming a cyclic or

stabilized iminium species. This is the diagnostic transition for the intact alcohol tail.
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Alpha-Cleavage (Loss of Hydroxymethyl,

31 Da):

Transition:

(or 100 in EI)

Mechanism: A classic fragmentation for amino alcohols. The bond between the quaternary

carbon and the hydroxymethyl group (

) breaks. The charge is retained on the nitrogen-containing fragment, stabilized by the
electron-donating alkyl groups.

N-Dealkylation (Loss of Propene,

42 Da):

Transition:

Mechanism: The propyl group on the nitrogen undergoes a rearrangement (similar to a

McLafferty rearrangement or onium reaction), eliminating a neutral propene molecule. The

remaining ion (

) corresponds to the protonated 2-amino-2-methylpropane core (

).

Fragmentation Data Summary
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m/z (ESI+) Ion Identity Fragment Structure Relative Intensity

132 Precursor [M+H] 100% (Base in soft

ionization)

114

[M+H - H

O] (Cyclic/Imine) High (Diagnostic)

101

[M+H - CH

OH]
Medium

58 Core Fragment
High (at high Collision

Energy)

Comparative Analysis: Metabolite vs. Parent Drug
In drug development, you must differentiate the metabolite (CAS 55968-10-0) from the parent

drug (Meprylcaine) and potential interferences.

The Challenger: Meprylcaine (Parent Drug)[2]
Structure: Benzoate ester of CAS 55968-10-0.

Mass: 235.15 Da (

).

Performance Comparison Table
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Feature
CAS 55968-10-0

(Metabolite)

Meprylcaine (Parent

Drug)

Bioanalytical

Implication

Precursor Ion 132 m/z 236 m/z
distinct mass

separation (>100 Da).

Dominant Fragment 114 m/z (Water loss)
105 m/z (Benzoyl

cation)

The 105 m/z fragment

is the "signature" of

the parent ester. Its

absence confirms the

metabolite.

Polarity / RT
High Polarity (Early

Eluter)

Moderate Polarity

(Late Eluter)

CAS 55968-10-0

elutes in the solvent

front on C18 columns

unless ion-pairing or

HILIC is used.

Common Fragment 58 m/z 58 m/z

Both share the

dimethyl-amine core.

Do not use 58 m/z for

selective

quantification due to

crosstalk.

Expert Insight: When developing an LC-MS/MS assay, monitor the 236

105 transition for Meprylcaine and the 132

114 transition for CAS 55968-10-0. This ensures zero cross-signal interference.

Experimental Protocol: Validated Detection
Workflow
To replicate these results, use the following protocol derived from standard amino-alcohol

profiling methodologies.

Step 1: Sample Preparation
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Solvent: Dissolve 1 mg of CAS 55968-10-0 in 1 mL of 50:50 Methanol:Water + 0.1% Formic

Acid.

Concentration: Dilute to 100 ng/mL for direct infusion or flow injection analysis (FIA).

Step 2: LC-MS/MS Conditions
Instrument: Triple Quadrupole (QqQ) or Q-TOF.

Ionization: Electrospray Ionization (ESI) in Positive (+) Mode.

Source Parameters:

Capillary Voltage: 3.5 kV

Desolvation Temp: 350°C

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile alcohol).

Collision Energy (CE) Ramp:

114 ion: Low CE (10–15 eV).

58 ion: High CE (25–35 eV).

Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic degradation of the molecule inside the mass

spectrometer.
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Pathway Logic

Precursor Ion [M+H]+
m/z 132

(N-propyl-AMP)

Fragment [M+H - H2O]+
m/z 114

(Dehydration)

Loss of H2O
(18 Da)

Fragment [M - CH2OH]+
m/z 101

(Alpha Cleavage)

Loss of CH2OH
(31 Da)

Core Ion
m/z 58

(Dimethyl-imine)

Loss of Propene
(42 Da)

1. Dehydration is the dominant low-energy path.
2. Alpha-cleavage exposes the amine core.
3. Propyl loss yields the stable m/z 58 ion.

Click to download full resolution via product page

Caption: Mechanistic fragmentation pathway of CAS 55968-10-0 in ESI+ mode, highlighting the

transition from precursor to stable core ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Guide: Mass Spectrometry Profiling of
CAS 55968-10-0]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109535#mass-spectrometry-fragmentation-pattern-
of-cas-55968-10-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426
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